molecular formula C14H20BrN3O2 B6713978 N-[(2-bromophenyl)methyl]-2-(carbamoylamino)-N-(2-methylpropyl)acetamide

N-[(2-bromophenyl)methyl]-2-(carbamoylamino)-N-(2-methylpropyl)acetamide

Cat. No.: B6713978
M. Wt: 342.23 g/mol
InChI Key: FLOTWUPVAMXFQH-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-2-(carbamoylamino)-N-(2-methylpropyl)acetamide is a complex organic compound with a molecular formula of C13H17BrN2O2. This compound is characterized by the presence of a bromophenyl group, a carbamoylamino group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-(carbamoylamino)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-10(2)8-18(13(19)7-17-14(16)20)9-11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H3,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOTWUPVAMXFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC=CC=C1Br)C(=O)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-2-(carbamoylamino)-N-(2-methylpropyl)acetamide typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. One common method is the bromination of phenylacetic acid, followed by the introduction of the carbamoylamino group through a reaction with urea or a similar reagent. The final step involves the acylation of the intermediate with an appropriate acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-2-(carbamoylamino)-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Bromophenyl oxides.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-2-(carbamoylamino)-N-(2-methylpropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-2-(carbamoylamino)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The carbamoylamino group may enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromodiphenylamine: Similar in structure but lacks the acetamide group.

    Ethyl 2-(2-bromophenyl)acetamide: Contains an ethyl group instead of the carbamoylamino group.

Uniqueness

N-[(2-bromophenyl)methyl]-2-(carbamoylamino)-N-(2-methylpropyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

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